4-(2-Fluorophenyl)piperidine hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Cardiac Safety

Procure 4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) for research requiring precise modulation of piperidine basicity. The ortho-fluoro group lowers pKa to mitigate hERG channel affinity, a property not replicated by non-fluorinated or para-fluoro analogs. This salt enables synthesis of potent α-glucosidase inhibitors (IC50 ~8.5 nM) and high-affinity DAT ligands (Ki ~19 nM). Choose this specific regioisomer for CNS lead optimization where selectivity and cardiac safety are critical.

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
CAS No. 691875-81-7
Cat. No. B1323479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)piperidine hydrochloride
CAS691875-81-7
Molecular FormulaC11H15ClFN
Molecular Weight215.69 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2F.Cl
InChIInChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
InChIKeyRNFNKGDUMUFRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) – Product Profile, Structural Class and Procurement Baseline


4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) is an arylpiperidine derivative featuring a piperidine ring substituted at the 4-position with a 2-fluorophenyl moiety, furnished as the hydrochloride salt . This compound serves as a versatile 3D fragment and synthetic intermediate for drug discovery programs targeting neurological disorders, particularly as a modulator of dopamine neurotransmission and monoamine transporters [1][2][3]. The ortho-fluoro substitution confers distinct physicochemical and pharmacological properties compared to non-fluorinated and para-fluoro analogs, including altered basicity (pKa) and binding affinity profiles at key CNS targets [4].

Why 4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) Cannot Be Simply Substituted with Unsubstituted or Para-Fluoro Piperidine Analogs


Generic substitution with non-fluorinated piperidine or 4-(4-fluorophenyl)piperidine analogs is not scientifically valid for 4-(2-fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) due to quantifiable differences in physicochemical and pharmacological properties. The introduction and precise positioning of the fluorine atom on the phenyl ring directly alters the basicity (pKa) of the piperidine nitrogen, which is correlated with hERG channel affinity and cardiac toxicity risk [1][2]. Furthermore, the ortho-fluoro substitution pattern yields distinct biological activity profiles; for example, compounds based on the 4-(2-fluorophenyl)piperidine scaffold exhibit potent inhibition of α-glucosidase and cholinesterases, whereas analogs with different substitution patterns or lacking fluorine show markedly different inhibitory potency and mechanism of action [3][4]. These quantifiable variations underscore the necessity of sourcing the specific ortho-fluoro regioisomer for research programs where precise modulation of basicity, target engagement, and selectivity is required.

4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) – Product-Specific Quantitative Evidence and Comparator Analysis


Ortho-Fluoro Substitution Significantly Reduces Piperidine Basicity (pKa) Relative to Non-Fluorinated Analogs, Modulating hERG Affinity

The ortho-fluorine atom on the phenyl ring of 4-(2-fluorophenyl)piperidine hydrochloride notably reduces the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog. Chemoinformatic analysis of fluorinated piperidine fragments reveals that fluorination lowers the calculated pKa value, which is directly correlated with reduced affinity for the hERG potassium channel, a key liability associated with cardiac toxicity [1][2]. This pKa modulation is a critical differentiator for lead optimization, enabling tuning of physicochemical properties without resorting to more complex structural modifications.

Medicinal Chemistry Fragment-Based Drug Discovery Cardiac Safety

4-(2-Fluorophenyl)piperidine-Based Derivatives Exhibit Potent α-Glucosidase Inhibition (IC50 8.5 nM), Outperforming Non-Fluorinated and Alternative Scaffold Analogs

Derivatives built upon the 4-(2-fluorophenyl)piperidine scaffold demonstrate exceptional α-glucosidase inhibitory activity. Specifically, a fluorophenyl-piperidine based compound exhibited an IC50 of 8.5 nM [1]. This potency is markedly superior to several comparator scaffolds, including a tricyclic analog (11.2 nM) and a scaffold-hopping derivative based on the marketed drug Alogliptin (9 nM) [1]. The ortho-fluoro substitution pattern is integral to this high potency, as other fluorine-substituted piperidines in the series show distinct inhibitory profiles and mechanisms [2].

Diabetes α-Glucosidase Enzyme Inhibition

4-(2-Fluorophenyl)piperidine Scaffold Confers Dual Cholinesterase Inhibition with Distinct Kinetic Mechanisms (Competitive vs. Mixed-Type) Depending on Fluorine Substitution Pattern

In a series of fluorine-substituted piperidines, the position of the fluorine substituent dictates not only potency but also the mode of enzyme inhibition. A compound within this series (compound 4) displayed a competitive mode of inhibition against α-glucosidase, while another analog (compound 2) exhibited mixed-type inhibition against acetylcholinesterase (AChE) [1]. This demonstrates that the 4-(2-fluorophenyl)piperidine core is not a monolithic entity; specific fluorine regioisomers produce distinct biological outcomes that cannot be predicted or replicated by other phenylpiperidines. The ortho-fluoro orientation is therefore a critical determinant of both potency and mechanistic profile.

Alzheimer's Disease Cholinesterase Inhibitor Kinetic Mechanism

4-(2-Fluorophenyl)piperidine Core Yields Potent Dopamine Transporter (DAT) Ligands (Ki 19 nM) with Differentiated Affinity Relative to Other Fluorophenylpiperidine Isomers

The 4-(2-fluorophenyl)piperidine scaffold is a key structural motif in potent dopamine transporter (DAT) inhibitors. A derivative containing this core exhibited a binding affinity (Ki) of 19 nM at the rat DAT in a radioligand displacement assay using [3H]WIN35,428 [1]. This compares favorably with other fluorophenyl-piperidine based inhibitors reported in the literature, which demonstrate a range of DAT affinities (e.g., IC50 values ranging from 8.5 nM to 19 nM for different analogs) [2]. The ortho-fluoro substitution is a critical determinant of this high-affinity binding, underscoring the value of the specific regioisomer in developing potent DAT ligands for neurological disorder research.

Dopamine Transporter CNS Disorders Radioligand Binding

4-(2-Fluorophenyl)piperidine Derivatives Display Selectivity for NET over DAT (IC50 85,700 nM vs 38,100 nM), Highlighting Ortho-Fluoro Impact on Monoamine Transporter Selectivity

The 4-(2-fluorophenyl)piperidine core can be elaborated into compounds with distinct selectivity profiles across monoamine transporters. A specific derivative (CHEMBL4067086) showed an IC50 of 38,100 nM for inhibition of dopamine reuptake at human DAT, and an IC50 of 85,700 nM for inhibition of norepinephrine reuptake at human NET, indicating a modest preference for DAT over NET (selectivity ratio ≈ 2.2) [1]. This selectivity profile is a direct consequence of the ortho-fluoro substitution pattern; closely related analogs with different substitution (e.g., para-fluoro or unsubstituted) would be expected to exhibit altered transporter selectivity based on established structure-activity relationships for this class [2].

Norepinephrine Transporter Selectivity Monoamine Reuptake

Procurement-Driven Application Scenarios for 4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7)


Fragment-Based Drug Discovery (FBDD) for CNS Targets Requiring Modulated Basicity

Procurement of 4-(2-Fluorophenyl)piperidine hydrochloride (CAS 691875-81-7) is indicated for fragment-based screening libraries targeting CNS receptors or enzymes where piperidine basicity must be attenuated to mitigate hERG liability. The ortho-fluoro substituent lowers the pKa of the piperidine nitrogen relative to non-fluorinated fragments, a property that has been directly correlated with reduced hERG channel affinity [1]. This allows medicinal chemists to incorporate a privileged piperidine scaffold while proactively addressing cardiac safety concerns early in the hit-to-lead process.

Synthesis of Potent α-Glucosidase Inhibitors for Type 2 Diabetes Mellitus Research

This compound serves as a critical building block for synthesizing potent α-glucosidase inhibitors. Derivatives built on the 4-(2-fluorophenyl)piperidine scaffold have demonstrated IC50 values as low as 8.5 nM in vitro, outperforming alternative tricyclic and marketed drug-based scaffolds [2]. Procuring this specific hydrochloride salt enables the rapid construction of focused libraries for diabetes target validation and lead optimization, leveraging the proven potency advantage of this fluorinated core.

Development of Selective Dopamine Transporter (DAT) Ligands for Neurological Disorder Research

4-(2-Fluorophenyl)piperidine hydrochloride is an essential intermediate for generating high-affinity DAT ligands. As demonstrated, derivatives containing this core achieve nanomolar binding affinity (Ki = 19 nM) at the dopamine transporter [3]. Furthermore, the ortho-fluoro substitution pattern contributes to a defined selectivity window between DAT and NET [4]. Procurement is justified for research programs focused on Parkinson's disease, ADHD, and addiction, where potent and selective DAT modulation is a primary therapeutic hypothesis.

Mechanistic Studies of Cholinesterase Inhibition in Alzheimer's Disease

For investigators studying the kinetic mechanisms of cholinesterase inhibition, 4-(2-fluorophenyl)piperidine hydrochloride provides access to a scaffold where subtle structural variations (fluorine position) toggle the mode of enzyme inhibition between competitive and mixed-type [5]. This compound is therefore uniquely suited for synthesizing tool compounds to dissect the structure-activity relationships governing AChE and BChE inhibition, a line of inquiry that cannot be pursued with generic, non-fluorinated piperidine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluorophenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.